molecular formula C13H17BBrFO2 B8207206 3-Bromo-2-fluoro-5-methylphenylboronic acid pinacol ester

3-Bromo-2-fluoro-5-methylphenylboronic acid pinacol ester

Cat. No.: B8207206
M. Wt: 314.99 g/mol
InChI Key: PUPDLOXTWLZCCK-UHFFFAOYSA-N
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Description

“3-Bromo-2-fluoro-5-methylphenylboronic acid pinacol ester” is a chemical compound with a molecular weight of 314.99 . It is a type of organoboron reagent, which are widely used in Suzuki–Miyaura coupling, a common carbon–carbon bond-forming reaction .


Synthesis Analysis

The synthesis of this compound could potentially involve Suzuki–Miyaura coupling, which is a reaction that involves a palladium-catalyzed cross-coupling of organoboron compounds . Protodeboronation of alkyl boronic esters, including pinacol boronic esters, has also been reported .


Molecular Structure Analysis

The molecular structure of this compound includes a boron atom bonded to an oxygen atom, forming a boronic ester. The boron atom is also bonded to a phenyl ring, which is substituted with bromo, fluoro, and methyl groups .


Chemical Reactions Analysis

As an organoboron compound, this ester can participate in Suzuki–Miyaura coupling reactions . It can also undergo protodeboronation, a reaction that involves the removal of a boron group .

Mechanism of Action

In Suzuki–Miyaura coupling, the mechanism of action involves the transmetalation of the organoboron compound to a palladium catalyst . In protodeboronation reactions, a radical approach is utilized .

Safety and Hazards

This compound may pose certain safety risks. It is recommended to handle it with care and use appropriate safety measures .

Future Directions

The use of organoboron compounds, including this ester, in Suzuki–Miyaura coupling and other carbon–carbon bond-forming reactions continues to be a significant area of research . Future directions may include the development of new synthetic methods and applications in organic synthesis .

Properties

IUPAC Name

2-(3-bromo-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BBrFO2/c1-8-6-9(11(16)10(15)7-8)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPDLOXTWLZCCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BBrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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